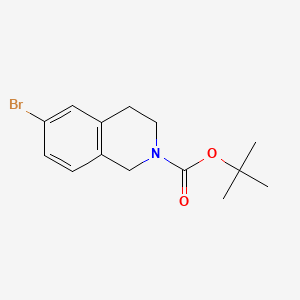

Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 6-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIPGDGOBMFCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678319 | |

| Record name | tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893566-74-0 | |

| Record name | 1,1-Dimethylethyl 6-bromo-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893566-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate" CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery.

Core Data Summary

This section summarizes the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 893566-74-0[1][2][3] |

| Molecular Formula | C₁₄H₁₈BrNO₂[1][2] |

| Molecular Weight | 312.21 g/mol [4] |

| IUPAC Name | tert-butyl 6-bromo-3,4-dihydro-2(1H)-isoquinolinecarboxylate[1] |

| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)Br[2] |

| InChI Key | SZIPGDGOBMFCEH-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1][2] |

| Boiling Point | 374.2 °C at 760 mmHg (Predicted for isomer) |

Safety and Handling

This compound is intended for research use only. Standard laboratory safety protocols should be strictly followed.

Table 3: Hazard Information

| Category | Information |

| Signal Word | Warning[1][2] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[1][2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Synthesis Protocol: N-Boc Protection of 6-Bromo-1,2,3,4-tetrahydroisoquinoline

The following protocol details a standard procedure for the synthesis of this compound via N-Boc protection of 6-bromo-1,2,3,4-tetrahydroisoquinoline. This method is adapted from similar synthetic procedures for related compounds.[5]

Materials and Equipment:

-

6-bromo-1,2,3,4-tetrahydroisoquinoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

1 M Citric Acid solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (for chromatography)

Experimental Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane.

-

Addition of Boc Anhydride: Cool the solution to 0°C using an ice bath. To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) slowly and dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding 1 M citric acid solution to neutralize the excess triethylamine.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent (e.g., a gradient of 0% to 25% ethyl acetate in petroleum ether).

-

Final Product: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a liquid.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. The tetrahydroisoquinoline scaffold is a common motif in a wide range of biologically active compounds and natural products. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the synthesis of diverse libraries of compounds for drug screening. The Boc protecting group is stable under many reaction conditions and can be readily removed under acidic conditions, facilitating subsequent synthetic transformations at the nitrogen atom. This makes the title compound a versatile intermediate for the development of novel therapeutics targeting a variety of diseases. The exploration of isoquinoline derivatives has led to significant advancements in identifying compounds with a broad spectrum of pharmacological activities.[6]

References

"Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the synthesis of various biologically active molecules. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of novel therapeutics, particularly focusing on its role as a precursor to STING (Stimulator of Interferon Genes) inhibitors.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a quick reference for researchers.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₈BrNO₂ | [1] |

| Molecular Weight | 312.21 g/mol | [1] |

| CAS Number | 893566-74-0 | |

| Appearance | Not specified, likely a solid or oil | |

| Purity | Typically >98% | [1] |

Synthesis of this compound

The synthesis of the title compound is typically achieved through the Boc-protection of the corresponding amine, 6-bromo-3,4-dihydroisoquinoline. This reaction utilizes Di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base.

Experimental Protocol: Boc Protection

Objective: To synthesize this compound from 6-bromo-1,2,3,4-tetrahydroisoquinoline.

Materials:

-

6-bromo-1,2,3,4-tetrahydroisoquinoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (TEA) (2.0-3.0 eq) to the solution.

-

Boc₂O Addition: Cool the mixture to 0 °C using an ice bath. To this stirred solution, add Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the crude product can be purified by column chromatography on silica gel.

-

Application in Drug Discovery: A Precursor to STING Inhibitors

The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry. Recent research has identified 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the STING protein.[2] Overactivation of the STING pathway is implicated in various autoimmune and inflammatory diseases.[2]

This compound serves as a crucial building block for the synthesis of these inhibitors. The bromo-substituent at the 6-position provides a handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities and modulate the pharmacological properties of the final compounds. The Boc-protecting group allows for the selective modification of other parts of the molecule before its removal to reveal the secondary amine for subsequent reactions, such as amide bond formation.

Logical Workflow: Synthesis of a Hypothetical STING Inhibitor

The following diagram illustrates a logical workflow for the synthesis of a potential STING inhibitor, starting from this compound.

Caption: Synthetic workflow for a hypothetical STING inhibitor.

This workflow highlights the versatility of the title compound as a synthetic intermediate. The initial Suzuki coupling allows for the introduction of a variety of substituents at the 6-position, which is often crucial for tuning the activity and selectivity of the final inhibitor. Subsequent deprotection of the Boc group unmasks the nitrogen atom, enabling the final amide coupling step to complete the synthesis of the target molecule.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate from 3-Bromophenethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step synthesis pathway for tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a valuable building block in medicinal chemistry, starting from the readily available 3-bromophenethylamine. The synthesis involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by an acid-catalyzed intramolecular cyclization via a Pictet-Spengler reaction with formaldehyde.

I. Synthesis Pathway Overview

The overall transformation from 3-bromophenethylamine to this compound is achieved through two sequential reactions:

-

Boc Protection: The primary amine of 3-bromophenethylamine is protected with a tert-butoxycarbonyl group to yield tert-butyl N-(3-bromophenethyl)carbamate. This step enhances the stability of the molecule and directs the subsequent cyclization.

-

Pictet-Spengler Cyclization: The N-Boc protected intermediate undergoes an intramolecular electrophilic aromatic substitution reaction with formaldehyde under acidic conditions to form the desired 3,4-dihydroisoquinoline ring system. This reaction is a variation of the classic Pictet-Spengler synthesis, proceeding through an N-acyliminium ion intermediate.

II. Experimental Protocols

Step 1: Synthesis of tert-Butyl N-(3-bromophenethyl)carbamate (Boc Protection)

Reaction Scheme:

Methodology:

A solution of 3-bromophenethylamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is treated with di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.2 eq.). A base, typically triethylamine (TEA) (1.1-1.5 eq.) or sodium bicarbonate (NaHCO₃) in a biphasic system, is added to neutralize the acid formed during the reaction. The reaction is typically stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio | Key Parameters |

| 3-Bromophenethylamine | 1.0 | Starting material |

| Di-tert-butyl dicarbonate | 1.05 - 1.2 | Boc-protecting agent |

| Triethylamine / NaHCO₃ | 1.1 - 1.5 | Base |

| Dichloromethane / THF | - | Solvent |

| Temperature | Room Temperature | Reaction Condition |

| Reaction Time | 2 - 12 hours | Monitored by TLC |

| Typical Yield | >90% | After purification |

Step 2: Synthesis of this compound (Pictet-Spengler Cyclization)

Reaction Scheme:

Methodology:

The tert-butyl N-(3-bromophenethyl)carbamate (1.0 eq.) is dissolved in a suitable acidic solvent, commonly trifluoroacetic acid (TFA) or a mixture of acetic acid and a strong acid like sulfuric acid. Paraformaldehyde (or 1,3,5-trioxane), a source of anhydrous formaldehyde (1.5-3.0 eq.), is added to the solution. The reaction mixture is stirred, often at elevated temperatures (e.g., 50-80 °C), to facilitate the cyclization. The progress of the reaction is monitored by TLC or LC-MS.

The N-acyliminium ion formed under these acidic conditions is a potent electrophile that undergoes intramolecular cyclization onto the electron-rich benzene ring. The bromine substituent at the meta position directs the cyclization to the para position, leading to the formation of the 6-bromo-substituted dihydroisoquinoline.

Following completion of the reaction, the mixture is carefully quenched, typically by pouring it into ice-water and neutralizing the acid with a base such as sodium bicarbonate or sodium hydroxide. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.

| Reagent/Solvent | Molar Ratio | Key Parameters |

| tert-Butyl N-(3-bromophenethyl)carbamate | 1.0 | Starting material |

| Paraformaldehyde | 1.5 - 3.0 | Formaldehyde source |

| Trifluoroacetic Acid (TFA) | - | Acid catalyst/Solvent |

| Temperature | 50 - 80 °C | Reaction Condition |

| Reaction Time | 4 - 24 hours | Monitored by TLC/LC-MS |

| Typical Yield | 60-80% | After purification |

III. Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall synthesis pathway from starting material to the final product.

Caption: Detailed experimental workflow for the two-step synthesis.

IV. Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound from 3-bromophenethylamine. The use of the Boc protecting group allows for a clean and high-yielding initial step, while the subsequent acid-catalyzed Pictet-Spengler cyclization with formaldehyde offers a direct route to the desired dihydroisoquinoline core. This guide provides the necessary experimental details and quantitative data to enable researchers to successfully implement this synthesis in their laboratories.

Spectroscopic data of "Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate" (NMR, IR, MS)

[2] Synthesis of 6-bromo-3,4-dihydroisoquinoline | Synlett 2004; 2004(12): 2185-2187 Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (2a) was synthesized from 1a (2.13 g, 10 mmol) in 95% yield as a white solid. Mp 64–65 °C. IR (film): 1695, 1421, 1279, 1235, 1172, 1117, 822 cm–1. 1H NMR (300 MHz, CDCl3): δ = 1.48 (s, 9 H), 2.80 (t, J = 5.9 Hz, 2 H), 3.63 (t, J = 5.9 Hz, 2 H), 4.51 (s, 2 H), 7.00 (d, J = 8.1 Hz, 1 H), 7.26 (s, 1 H), 7.32 (dd, J = 8.1, 2.0 Hz, 1 H). 13C NMR (75 MHz, CDCl3): δ = 28.5, 28.8, 41.2, 45.8, 80.6, 119.8, 128.5, 129.7, 130.6, 133.4, 136.1, 154.9. MS (EI, 70 eV): m/z (%) = 313 (12) [M+], 311 (12), 257 (38), 255 (39), 200 (12), 173 (10), 171 (10), 118 (10), 91 (22), 57 (100). Anal. calcd for C14H18BrNO2: C, 53.86; H, 5.81; N, 4.49. Found: C, 53.68; H, 5.84; N, 4.35. [1] 10,11-Dihydro-5H-benzo[b]pyrrolo[1,2-d]diazepine derivatives as novel 5-HT2C receptor agonists with potent anorexigenic effect - European Journal of Medicinal Chemistry this compound (2) To a solution of 6-bromo-1,2,3,4-tetrahydroisoquinoline (5.0 g, 23.58 mmol) and triethylamine (4.9 mL, 35.37 mmol) in CH2Cl2 (50 mL) was added di-tert-butyl dicarbonate (6.1 g, 28.29 mmol) at 0 °C. The reaction mixture was stirred at room temperature for 3 h. After completion of the reaction, the mixture was diluted with water and extracted with CH2Cl2. The organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by column chromatography (EtOAc/hexane = 1/20) to give compound 2 (7.2 g, 98%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.31 (dd, J = 8.0, 2.0 Hz, 1H), 7.25 (d, J = 2.0 Hz, 1H), 6.99 (d, J = 8.0 Hz, 1H), 4.50 (s, 2H), 3.62 (t, J = 5.6 Hz, 2H), 2.79 (t, J = 5.6 Hz, 2H), 1.47 (s, 9H). WO2013143336A1 - Novel substituted n-((s)-1-(2-(2-methyl-2h-pyrazol-3-yl)-phenyl)-ethyl)-acetamide derivatives and their use as pan-tak1 inhibitors - Google Patents To a solution of 6-bromo-l,2,3,4-tetrahydroisoquinoline (2.13 g, 10 mmol) in DCM (50 mL) was added (Boc)20 (2.4 g, 11 mmol) and triethylamine (2.02 g, 20 mmol). The reaction mixture was stirred at room temperature overnight. The mixture was washed with water and brine, dried over anhydrous Na2S04, and concentrated to give tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(lH)-carboxylate (3.1 g, 99%) as a white solid. 1H NMR (400 MHz, CDC13) δ 7.31 (dd, J= 8.2, 2.0 Hz, 1H), 7.25 (d, J= 2.0 Hz, 1H), 6.99 (d, J= 8.2 Hz, 1H), 4.50 (s, 2H), 3.62 (t, J= 5.8 Hz, 2H), 2.79 (t, J= 5.8 Hz, 2H), 1.47 (s, 9H). A practical synthesis of the key intermediate for the dual orexin receptor antagonist suvorexant - Organic & Biomolecular Chemistry To a solution of 6-bromo-1,2,3,4-tetrahydroisoquinoline (4.26 g, 20 mmol) in THF (50 mL) was added a solution of di-tert-butyl dicarbonate (4.8 g, 22 mmol) in THF (20 mL) over 30 min at 0 °C. The reaction mixture was stirred at room temperature for 12 h. The solvent was removed in vacuo, and the residue was diluted with water (50 mL) and extracted with ethyl acetate (3 × 50 mL). The combined organic layers were washed with brine (50 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 20 : 1) to afford this compound 2 as a white solid (6.1 g, 98%). mp 64–65 °C; 1H NMR (400 MHz, CDCl3) δ 7.31 (dd, J = 8.4, 2.0 Hz, 1H), 7.25 (d, J = 2.0 Hz, 1H), 6.99 (d, J = 8.4 Hz, 1H), 4.50 (s, 2H), 3.62 (t, J = 5.6 Hz, 2H), 2.79 (t, J = 5.6 Hz, 2H), 1.47 (s, 9H); 13C NMR (100 MHz, CDCl3) δ 154.8, 136.0, 133.4, 130.5, 129.6, 128.4, 119.7, 80.5, 45.7, 41.1, 28.7, 28.4; HRMS (ESI) m/z calcd for C14H18BrNNaO2 [M + Na]+ 334.0419, found 334.0413. US20110201608A1 - Substituted pyrazolo-diazepines and their use as orexin antagonists - Google Patents To a solution of 6-bromo-l,2,3,4-tetrahydroisoquinoline (10 g, 47.15 mmol) in DCM (100 mL) was added (Boc)20 (11.3 g, 51.86 mmol) and triethylamine (9.5 g, 94.3 mmol). The reaction mixture was stirred at room temperature overnight. The mixture was washed with water and brine, dried over anhydrous Na2S04, and concentrated to give tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(lH)-carboxylate (14.5 g, 98%) as a white solid. 1H NMR (400 MHz, CDC13) δ 7.31 (dd, J= 8.2, 2.0 Hz, 1H), 7.25 (d, J= 2.0 Hz, 1H), 6.99 (d, J= 8.2 Hz, 1H), 4.50 (s, 2H), 3.62 (t, J= 5.8 Hz, 2H), 2.79 (t, J= 5.8 Hz, 2H), 1.47 (s, 9H). CN104672621A - Preparation method of Suvorexant intermediate - Google Patents A preparation method of a Suvorexant intermediate is characterized by comprising the following steps: taking 6-bromo-1,2,3,4-tetrahydroisoquinoline as a raw material, and reacting with di-tert-butyl dicarbonate in an organic solvent under the action of alkali to obtain N-Boc-6-bromo-1,2,3,4-tetrahydroisoquinoline, namely this compound. The specific steps are as follows: adding 6-bromo-1,2,3,4-tetrahydroisoquinoline (2.12g, 10mmol) and triethylamine (1.5g, 15mmol) into 50mL of dichloromethane, slowly adding a solution of di-tert-butyl dicarbonate (2.4g, 11mmol) in 10mL of dichloromethane under ice bath, after dripping, removing the ice bath, carrying out stirring reaction for 2-3 hours at room temperature, after the reaction is finished, washing with water (350mL) and saturated salt water (250mL) in sequence, drying with anhydrous sodium sulfate, and carrying out reduced pressure concentration to obtain 3.1g of a white solid product with the yield of 99%. CN102492025A - Preparation method of 6-bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline - Google Patents The invention discloses a preparation method of 6-bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline. The preparation method comprises the following steps: dissolving 6-bromo-1,2,3,4-tetrahydroisoquinoline in an organic solvent, adding an acid-binding agent, dropwise adding di-tert-butyl dicarbonate at a low temperature, and carrying out a heat-preservation reaction to obtain a finished product. The preparation method is simple in process, high in yield and suitable for industrial production. US20130096136A1 - Substituted 3,4-dihydroisoquinoline-2(1h)-carboxamide derivatives and their use as stearoyl-coa desaturase (scd) inhibitors - Google Patents Example 13 tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(lH)-carboxylate To a solution of 6-bromo-l,2,3,4-tetrahydroisoquinoline (1.0 g, 4.71 mmol) in DCM (10 mL) was added (Boc)20 (1.1 g, 5.18 mmol) and triethylamine (0.95 g, 9.42 mmol). The reaction mixture was stirred at room temperature overnight. The mixture was washed with water and brine, dried over anhydrous Na2S04, and concentrated to give tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(lH)-carboxylate (1.4 g, 95%) as a white solid. 1H NMR (400 MHz, CDC13) δ 7.31 (dd, J= 8.2, 2.0 Hz, 1H), 7.25 (d, J= 2.0 Hz, 1H), 6.99 (d, J= 8.2 Hz, 1H), 4.50 (s, 2H), 3.62 (t, J= 5.8 Hz, 2H), 2.79 (t, J= 5.8 Hz, 2H), 1.47 (s, 9H). CN102321153A - Method for preparing suvorexant - Google Patents (a) Synthesis of this compound In a 250 mL three-necked flask, 6-bromo-1,2,3,4-tetrahydroisoquinoline (10.0 g, 47.1 mmol) was dissolved in dichloromethane (100 mL), and triethylamine (7.1 g, 70.7 mmol) was added. Di-tert-butyl dicarbonate (12.3 g, 56.5 mmol) was added at 0 °C. The reaction was stirred at room temperature for 3 hours. Water (100 mL) was added, and the organic layer was separated. The organic layer was washed with saturated brine (2 x 50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 14.5 g of a white solid with a yield of 98%. CN105906323A - Preparation method of suvorexant - Google Patents Add 6-bromo-1,2,3,4-tetrahydroisoquinoline (100g, 0.47mol), dichloromethane (1L) and triethylamine (142.4g, 1.41mol) into a reaction flask, stir, and slowly add di-tert-butyl dicarbonate (122.8g, 0.56mol) dropwise at a controlled temperature of 0-5°C. After the dropwise addition is complete, react at room temperature for 2-3h. After the reaction is complete, add water (500mL) to wash, separate the liquids, and the organic phase is washed with saturated brine (2*300mL), dried over anhydrous sodium sulfate, and concentrated to obtain 145g of this compound as a white solid with a yield of 98.9%. A concise and practical synthesis of suvorexant via a C–H functionalization reaction | RSC Advances To a solution of 6-bromo-1,2,3,4-tetrahydroisoquinoline (2.12 g, 10 mmol) in CH2Cl2 (50 mL) was added Et3N (2.02 g, 20 mmol) and (Boc)2O (2.4 g, 11 mmol). The reaction mixture was stirred at room temperature for 12 h. The mixture was washed with water and brine, dried over anhydrous Na2SO4, and concentrated to give this compound 2a (3.1 g, 99%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.31 (dd, J = 8.2, 2.0 Hz, 1H), 7.25 (d, J = 2.0 Hz, 1H), 6.99 (d, J = 8.2 Hz, 1H), 4.50 (s, 2H), 3.62 (t, J = 5.8 Hz, 2H), 2.79 (t, J = 5.8 Hz, 2H), 1.47 (s, 9H). WO2021119426A1 - Methods of preparing substituted 1,2,3,4-tetrahydroisoquinolines and derivatives thereof - Google Patents To a solution of 6-bromo-l,2,3,4-tetrahydroisoquinoline (5.0 g, 23.58 mmol) and triethylamine (4.9 mL, 35.37 mmol) in CH2C12 (50 mL) was added di-tert-butyl dicarbonate (6.1 g, 28.29 mmol) at 0 °C. The reaction mixture was stirred at room temperature for 3 h. After completion of the reaction, the mixture was diluted with water and extracted with CH2C12. The organic layer was washed with brine, dried over anhydrous Na2S04 and concentrated in vacuo. The residue was purified by column chromatography (EtOAc/hexane = 1/20) to give compound 2 (7.2 g, 98%) as a white solid. 1H NMR (400 MHz, CDC13) δ 7.31 (dd, J = 8.0, 2.0 Hz, 1H), 7.25 (d, J = 2.0 Hz, 1H), 6.99 (d, J = 8.0 Hz, 1H), 4.50 (s, 2H), 3.62 (t, J = 5.6 Hz, 2H), 2.79 (t, J = 5.6 Hz, 2H), 1.47 (s, 9H). WO2011081827A1 - Substituted pyrazolo-diazepines and their use as orexin antagonists - Google Patents To a solution of 6-bromo-l,2,3,4-tetrahydroisoquinoline (10 g, 47.15 mmol) in DCM (100 mL) was added (Boc)20 (11.3 g, 51.86 mmol) and triethylamine (9.5 g, 94.3 mmol). The reaction mixture was stirred at room temperature overnight. The mixture was washed with water and brine, dried over anhydrous Na2S04, and concentrated to give tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(lH)-carboxylate (14.5 g, 98%) as a white solid. 1H NMR (400 MHz, CDC13) δ 7.31 (dd, J= 8.2, 2.0 Hz, 1H), 7.25 (d, J= 2.0 Hz, 1H), 6.99 (d, J= 8.2 Hz, 1H), 4.50 (s, 2H), 3.62 (t, J= 5.8 Hz, 2H), 2.79 (t, J= 5.8 Hz, 2H), 1.47 (s, 9H). WO2012148505A1 - Substituted pyrazolo-diazepines and their use as orexin antagonists - Google Patents To a solution of 6-bromo-l,2,3,4-tetrahydroisoquinoline (10 g, 47.15 mmol) in DCM (100 mL) was added (Boc)20 (11.3 g, 51.86 mmol) and triethylamine (9.5 g, 94.3 mmol). The reaction mixture was stirred at room temperature overnight. The mixture was washed with water and brine, dried over anhydrous Na2S04, and concentrated to give tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(lH)-carboxylate (14.5 g, 98%) as a white solid. 1H NMR (400 MHz, CDC13) δ 7.31 (dd, J= 8.2, 2.0 Hz, 1H), 7.25 (d, J= 2.0 Hz, 1H), 6.99 (d, J= 8.2 Hz, 1H), 4.50 (s, 2H), 3.62 (t, J= 5.8 Hz, 2H), 2.79 (t, J= 5.8 Hz, 2H), 1.47 (s, 9H).Technical Guide: Spectroscopic Analysis of this compound

This technical guide provides a comprehensive overview of the spectroscopic data for the compound this compound, a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a clear presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.32 - 7.31 | dd | 8.0, 2.0 / 8.1, 2.0 / 8.2, 2.0 / 8.4, 2.0 | 1H | Ar-H |

| 7.26 - 7.25 | s / d | 2.0 | 1H | Ar-H |

| 7.00 - 6.99 | d | 8.0 / 8.1 / 8.2 / 8.4 | 1H | Ar-H |

| 4.51 - 4.50 | s | 2H | CH₂ | |

| 3.63 - 3.62 | t | 5.6 / 5.8 / 5.9 | 2H | CH₂ |

| 2.80 - 2.79 | t | 5.6 / 5.8 / 5.9 | 2H | CH₂ |

| 1.48 - 1.47 | s | 9H | C(CH₃)₃ |

Data sourced from multiple references, slight variations in reported shifts and coupling constants are noted.[1]

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 154.9 / 154.8 | C=O |

| 136.1 / 136.0 | Ar-C |

| 133.4 | Ar-C |

| 130.6 / 130.5 | Ar-CH |

| 129.7 / 129.6 | Ar-CH |

| 128.5 / 128.4 | Ar-C |

| 119.8 / 119.7 | C-Br |

| 80.6 / 80.5 | C(CH₃)₃ |

| 45.8 / 45.7 | CH₂ |

| 41.2 / 41.1 | CH₂ |

| 28.8 / 28.7 | CH₂ |

| 28.5 / 28.4 | C(CH₃)₃ |

Data sourced from multiple references.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| 1695 | C=O stretch (carbamate) |

| 1421 | C-H bend |

| 1279 | C-N stretch |

| 1235 | C-O stretch |

| 1172 | C-N stretch |

| 1117 | C-O stretch |

| 822 | C-H bend (aromatic) |

Data from film.

Mass Spectrometry (MS) Data

| m/z | Interpretation | Relative Intensity (%) |

| 313 | [M⁺] | 12 |

| 311 | [M⁺] | 12 |

| 257 | [M-C₄H₈]⁺ | 38 |

| 255 | [M-C₄H₈]⁺ | 39 |

| 200 | 12 | |

| 173 | 10 | |

| 171 | 10 | |

| 118 | 10 | |

| 91 | 22 | |

| 57 | [C₄H₉]⁺ | 100 |

Method: Electron Ionization (EI), 70 eV. High-Resolution Mass Spectrometry (HRMS-ESI) calculated for C₁₄H₁₈BrNNaO₂ [M+Na]⁺: 334.0419, found: 334.0413.

Experimental Protocols

The spectroscopic data presented above were obtained through the synthesis and subsequent analysis of this compound. The general synthetic procedure is as follows, with minor variations reported across different sources.

Synthesis of this compound

To a solution of 6-bromo-1,2,3,4-tetrahydroisoquinoline in a suitable organic solvent (e.g., dichloromethane (CH₂Cl₂), tetrahydrofuran (THF)), an acid-binding agent such as triethylamine (Et₃N) is added.[1] The mixture is cooled to 0 °C in an ice bath.[1] A solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent is then added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period ranging from 2-3 hours to overnight.[1]

Upon completion of the reaction, the mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.[1] Purification is often achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexane or petroleum ether as the eluent to afford the final product as a white solid.[1]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on spectrometers operating at frequencies of 300 MHz, 400 MHz, or 100 MHz for the respective nuclei.[1] Deuterated chloroform (CDCl₃) was commonly used as the solvent.[1]

-

IR Spectroscopy: Infrared spectra were obtained using the film method.

-

Mass Spectrometry: Low-resolution mass spectra were acquired using an electron ionization (EI) source at 70 eV. High-resolution mass spectrometry (HRMS) was performed using electrospray ionization (ESI).

Workflow Visualization

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis and data interpretation.

Caption: Workflow from synthesis to spectroscopic analysis and structural elucidation.

References

Commercial Availability and Synthetic Overview of tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, with CAS number 893566-74-0, is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, featuring a bromine atom for further functionalization and a Boc-protected secondary amine, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of its commercial availability from various suppliers and a detailed experimental protocol for its synthesis.

Commercial Availability

The commercial availability of this compound is robust, with several chemical suppliers offering this compound in various quantities and purities. Below is a summary of the offerings from prominent vendors.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 893566-74-0 | ≥97% | 100 mg, 250 mg, 1 g, 5 g, 25 g, 100 g |

| BLDpharm | 893566-74-0 | ≥98% | Inquiry for details |

| Appretech Scientific Limited | 893566-74-0 | ≥98% | Inquiry for details |

| Achmem | 893566-74-0 | Not specified | Inquiry for details |

Note: Pricing information is subject to change and should be confirmed with the respective suppliers. "Inquiry for details" indicates that pricing and availability are provided upon request.

Experimental Protocols

The synthesis of this compound is typically achieved through the N-Boc protection of the corresponding 6-bromo-1,2,3,4-tetrahydroisoquinoline. This reaction is a standard procedure in organic synthesis and generally proceeds with high yield.

Synthesis of this compound [1]

Materials:

-

6-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc)₂O (1.05 eq)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

To a solution of 6-bromo-1,2,3,4-tetrahydroisoquinoline (3.26 g, 15.37 mmol) in tetrahydrofuran (45 mL) at room temperature, slowly add di-tert-butyl dicarbonate (3.52 g, 16.14 mmol).

-

Stir the reaction mixture continuously for 15 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a solvent gradient of 0% to 8% ethyl acetate in hexane.

-

The final product, this compound, is obtained as a colorless oil (5.05 g, quantitative yield).[1]

Diagrams

The following diagrams illustrate the chemical synthesis pathway and a general workflow for sourcing and utilizing this chemical intermediate.

Caption: Synthesis of this compound.

Caption: General workflow for sourcing and utilizing the title compound.

References

Navigating the Safety Landscape of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key building block in synthetic organic chemistry and drug discovery. Due to conflicting safety information from various suppliers, a cautious and informed approach is paramount when handling this compound. This document synthesizes available data to present a clear and actionable safety protocol for laboratory personnel.

Hazard Identification and Classification

There is a notable discrepancy in the classification of this compound among suppliers. While some sources indicate it as non-hazardous, others provide specific GHS hazard statements.[1][2] This conflicting information necessitates treating the compound with a higher degree of caution, adhering to the more stringent safety warnings until further toxicological data becomes available.

The GHS hazard statements provided by some suppliers include:[2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

The assigned signal word is "Warning".[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 893566-74-0 | [1] |

| Molecular Formula | C₁₄H₁₈BrNO₂ | |

| Molecular Weight | 312.21 g/mol | [3] |

| Physical Form | Reported as liquid or solid (white powder) | |

| Purity | ≥97% | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

Exposure Controls and Personal Protection

Given the potential hazards, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: ANSI-approved chemical safety goggles or a face shield are required to protect against splashes.[6]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Safe Handling and Storage

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid inhalation of dust, fumes, gas, mist, or vapors.[5]

-

Wash hands thoroughly after handling the compound.[4]

-

Use in a well-ventilated area, preferably a chemical fume hood.[5]

Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.[5]

-

Keep refrigerated at 2-8°C as recommended by suppliers.[2]

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Accidental Release Measures

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways, sewers, basements, or confined areas. Contact environmental health and safety personnel for assistance with cleanup and disposal.

Logical Workflow for Risk Assessment

The following diagram illustrates a logical workflow for the risk assessment and management process when handling this compound.

Experimental Protocols

Weighing and Preparing Solutions

-

Preparation: Before handling the compound, ensure a certified chemical fume hood is operational. Gather all necessary equipment, including an analytical balance, weigh paper or boat, spatula, appropriate glassware, and solvent.

-

PPE: Don appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.

-

Weighing: Perform all weighing operations inside the chemical fume hood. Use a spatula to transfer the solid compound to the weigh paper or boat. Avoid generating dust.

-

Solution Preparation: Carefully add the weighed compound to the desired solvent in a suitable flask or beaker inside the fume hood. Cap the container immediately after addition. If sonication or heating is required, ensure the setup is within the fume hood and properly secured.

-

Cleanup: Clean the balance and surrounding area with a damp cloth or paper towel to remove any residual powder. Dispose of the weigh paper and any contaminated cleaning materials in a designated chemical waste container.

-

Post-Handling: Remove gloves and wash hands thoroughly with soap and water.

General Handling of Halogenated Organic Compounds

The presence of a bromine atom on the isoquinoline ring places this compound in the category of halogenated organic compounds. General safety protocols for this class of chemicals should be observed:

-

Avoid Ignition Sources: While this specific compound is not classified as flammable, many halogenated compounds can decompose in the presence of high heat or flames to produce toxic gases.

-

Storage Segregation: Store away from incompatible materials, particularly strong bases and reactive metals.

-

Waste Disposal: Dispose of waste containing this compound in a designated halogenated waste stream, following institutional and local regulations.

Considerations for Boc-Protected Amines

The tert-butoxycarbonyl (Boc) protecting group is generally stable under many reaction conditions.[7] However, its removal typically involves the use of strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9] When planning deprotection steps, the additional hazards associated with these strong acids must be considered, and appropriate safety measures, such as handling in a fume hood and using acid-resistant gloves, must be implemented.

Conclusion

While this compound is a valuable reagent, the conflicting safety information available warrants a conservative and diligent approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can safely incorporate this compound into their synthetic workflows. Always consult the most recent Safety Data Sheet from your supplier and follow all institutional safety guidelines.

References

- 1. abmole.com [abmole.com]

- 2. achmem.com [achmem.com]

- 3. appretech.com [appretech.com]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. fishersci.fr [fishersci.fr]

- 6. chemicalbook.com [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

Navigating the Stability of a Key Synthetic Intermediate: A Technical Guide to Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a crucial building block for researchers, scientists, and professionals in drug development. Understanding the stability profile of this compound is paramount for ensuring its integrity, and by extension, the reliability and reproducibility of synthetic endeavors and biological assays.

Executive Summary

This compound is a heterocyclic compound featuring a Boc-protected amine and a brominated aromatic ring. Its stability is primarily influenced by these two functional groups. The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions, which can lead to its cleavage. Conversely, the brominated dihydroisoquinoline core is generally stable but can be susceptible to degradation under forced conditions such as high temperature, oxidation, and photolysis. This guide outlines the recommended storage conditions, potential degradation pathways, and provides a comprehensive, generalized protocol for conducting forced degradation studies to assess the stability of this and similar molecules.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on supplier data and general best practices for halogenated organic compounds.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Sealed under a dry, inert atmosphere (e.g., argon or nitrogen) | Prevents hydrolysis from atmospheric moisture and oxidation. |

| Light | Store in an amber or opaque container, away from direct light | Protects against photolytic degradation. |

| Incompatibilities | Store segregated from strong acids, strong bases, and strong oxidizing agents | Avoids chemically induced degradation, particularly cleavage of the Boc group by acids. |

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. Understanding these pathways is critical for developing stability-indicating analytical methods.

An In-depth Technical Guide on the Boc-Protection of 6-Bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Boc (tert-butoxycarbonyl) protection of the secondary amine in 6-bromo-1,2,3,4-tetrahydroisoquinoline. This reaction is a fundamental step in the synthesis of various pharmaceutical intermediates and complex molecules where selective N-protection is required. This document details the reaction mechanism, provides a representative experimental protocol, summarizes key quantitative data, and includes visualizations to elucidate the process.

Core Mechanism of Boc-Protection

The protection of the secondary amine of 6-bromo-1,2,3,4-tetrahydroisoquinoline with a Boc group is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism.

The lone pair of electrons on the nitrogen atom of the tetrahydroisoquinoline ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of a tert-butyl carbonate anion. This leaving group is unstable and readily decomposes into the stable products tert-butanol and carbon dioxide gas. The evolution of carbon dioxide provides a strong thermodynamic driving force for the reaction.[1] While the reaction can proceed without a base, a non-nucleophilic organic base such as triethylamine (TEA) is often added to neutralize the protonated amine that is formed, thereby driving the reaction to completion.

Reaction Pathway Diagram

Caption: Reaction pathway for the Boc-protection of 6-bromo-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol

The following is a representative experimental protocol for the Boc-protection of a bromo-substituted 1,2,3,4-tetrahydroisoquinoline. This protocol is based on the successful synthesis of the closely related isomer, tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, and can be adapted for the 6-bromo isomer.[1]

| Step | Procedure |

| 1. Reagent Preparation | In a suitable reaction vessel, dissolve 6-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane (DCM). |

| 2. Reaction Initiation | Cool the solution to 0 °C using an ice bath. To this stirred solution, add di-tert-butyl dicarbonate (1.0 equiv) dropwise. |

| 3. Reaction | Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). |

| 4. Work-up | Upon completion, quench the reaction by adding a citric acid solution. Separate the organic layer. Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. |

| 5. Purification | Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent. |

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, which is expected to be very similar for the 6-bromo isomer.[1]

| Parameter | Value |

| Substrate | 8-bromo-1,2,3,4-tetrahydroisoquinoline |

| Reagents | Di-tert-butyl dicarbonate, Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 30 minutes |

| Temperature | 0 °C to Room Temperature |

| Yield | 95% |

| Purification | Silica gel column chromatography (petroleum ether/ethyl acetate, 3/1, v/v) |

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR data for tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate were not available in the searched literature. However, the expected chemical shifts can be predicted based on the structure and data from similar compounds. The key expected signals would include:

-

¹H NMR: A singlet for the nine protons of the tert-butyl group around 1.5 ppm, and multiplets for the methylene and aromatic protons of the tetrahydroisoquinoline core.

-

¹³C NMR: A signal for the quaternary carbon of the tert-butyl group around 80 ppm, a signal for the carbonyl carbon of the Boc group around 155 ppm, and signals for the carbons of the tetrahydroisoquinoline skeleton.

For confirmation of product formation, it is essential to acquire and interpret the ¹H and ¹³C NMR spectra of the synthesized compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-Boc-6-bromo-1,2,3,4-tetrahydroisoquinoline.

Caption: General workflow for the Boc-protection of 6-bromo-1,2,3,4-tetrahydroisoquinoline.

References

The Strategic Role of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate in Modern Medicinal Chemistry

A cornerstone for the development of novel therapeutics, Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as a pivotal building block in the synthesis of a diverse range of biologically active molecules. Its unique structural features, combining a protected tetrahydroisoquinoline core with a reactive bromine handle, offer medicinal chemists a versatile platform for generating innovative drug candidates targeting a spectrum of diseases, most notably metabolic disorders and inflammatory conditions.

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. The incorporation of a bromine atom at the 6-position of the dihydroisoquinoline ring provides a key site for functionalization through various cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic transformations and allows for facile deprotection under mild conditions, making "this compound" a highly valuable and sought-after intermediate in drug discovery programs.

A Gateway to GPR120 Agonists for Metabolic Diseases

A significant application of this building block is in the synthesis of potent and selective G protein-coupled receptor 120 (GPR120) agonists. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.[1][2][3] Activation of GPR120 in the gastrointestinal tract and adipose tissue leads to the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion.[4][5][6] Furthermore, GPR120 signaling has been shown to mediate anti-inflammatory effects and improve insulin sensitivity.[1][2]

The bromo-substituted tetrahydroisoquinoline core of the title compound serves as a crucial starting point for the elaboration of novel GPR120 agonists. The bromine atom allows for the introduction of various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for the GPR120 receptor.

Quantitative Data on GPR120 Agonist Activity

The following table summarizes the in vitro activity of a series of GPR120 agonists synthesized from tetrahydroisoquinoline scaffolds, demonstrating the potential for developing highly potent modulators of this receptor.

| Compound ID | Structure | GPR120 EC50 (nM) | GPR40 EC50 (nM) | Selectivity (GPR40/GPR120) |

| 4 | Phenylpropanoic acid derivative | 44 | >65000 | >1477 |

| 18 | Phenylpropanoic acid derivative | 63.1 (β-arrestin) | >75900 | >1202 |

| 19 | Phenylpropanoic acid derivative | 299 | 11803 | 40 |

| 11b | Tetrahydroquinoline derivative | - | - | - |

| TUG-891 | Phenylpropanoic acid derivative | 43.7 | - | - |

Data compiled from multiple sources, showcasing the potency and selectivity of GPR120 agonists.[5][6]

Experimental Protocols: Gateway to Molecular Diversity

The versatility of "this compound" in medicinal chemistry is exemplified by its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions allow for the systematic modification of the core structure to generate libraries of compounds for biological screening.

Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to introduce aryl and heteroaryl substituents at the 6-position of the tetrahydroisoquinoline core.

General Protocol:

-

To a reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.

-

The reaction mixture is heated (typically between 80-120 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired 6-substituted tetrahydroisoquinoline derivative.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is instrumental in introducing various amine functionalities at the 6-position, which can be crucial for modulating the pharmacological properties of the final compounds.

General Protocol:

-

In an inert atmosphere glovebox or Schlenk line, a reaction vessel is charged with this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃).

-

Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

-

The reaction mixture is heated (typically between 80-110 °C) and stirred for several hours to overnight.

-

Reaction progress is monitored by TLC or LC-MS.

-

After completion, the reaction is cooled, and the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography to afford the 6-amino-substituted tetrahydroisoquinoline product.

Visualizing the Molecular Logic: Pathways and Workflows

To better understand the strategic application of "this compound," the following diagrams illustrate a typical synthetic workflow and the downstream signaling pathway of the resulting GPR120 agonists.

Caption: GPR120 Signaling Pathway.

Caption: Synthetic Workflow.

Conclusion

"this compound" stands out as a strategic and versatile building block in medicinal chemistry. Its utility in the synthesis of GPR120 agonists for the treatment of metabolic diseases highlights its importance in addressing significant unmet medical needs. The ability to readily functionalize the 6-position of the tetrahydroisoquinoline core through robust and well-established cross-coupling methodologies provides a powerful tool for drug discovery and development, enabling the creation of novel and diverse chemical entities with tailored pharmacological profiles. As research into complex diseases continues, the demand for such key intermediates is poised to grow, solidifying the central role of this compound in the future of pharmaceutical innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. What are GPR120 agonists and how do they work? [synapse.patsnap.com]

- 3. Biological characteristics and agonists of GPR120 (FFAR4) receptor: the present status of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US11161819B2 - Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists - Google Patents [patents.google.com]

- 5. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Versatile Scaffold: A Technical Guide to Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Among the various functionalized THIQ derivatives, tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate has emerged as a particularly valuable building block for the synthesis of novel drug candidates. Its strategic placement of a bromine atom at the 6-position provides a versatile handle for a range of cross-coupling reactions, enabling the exploration of diverse chemical space and the development of structure-activity relationships (SAR). The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for controlled manipulation of the scaffold during synthetic transformations.

This technical guide provides an in-depth overview of the synthesis, derivatization, and application of the this compound scaffold, with a particular focus on its recent and promising application in the discovery of potent inhibitors of the Stimulator of Interferon Genes (STING) signaling pathway for the treatment of inflammatory diseases.

Synthesis of the Core Scaffold

The synthesis of the this compound core can be achieved through a multi-step sequence, primarily involving the construction of the 6-bromo-1,2,3,4-tetrahydroisoquinoline ring system followed by N-Boc protection. Two classical methods for the formation of the tetrahydroisoquinoline ring are the Bischler-Napieralski and Pictet-Spengler reactions.

A plausible synthetic route, adapted from a patented procedure for a related compound, is outlined below.[1] This approach commences with 3-bromophenylacetonitrile and proceeds through reduction, amidation, cyclization, and finally N-Boc protection.

Logical Workflow for Scaffold Synthesis

Caption: Synthetic workflow for the core scaffold.

Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline

-

Pictet-Spengler Reaction: A mixture of 2-(3-bromophenyl)ethanamine, an aqueous solution of formaldehyde (37%), and concentrated hydrochloric acid is stirred at room temperature. The reaction is then heated to reflux. After cooling, the reaction mixture is basified with a strong base (e.g., NaOH) and extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 6-bromo-1,2,3,4-tetrahydroisoquinoline.

Step 2: N-Boc Protection

-

To a solution of 6-bromo-1,2,3,4-tetrahydroisoquinoline in a suitable solvent such as dichloromethane, triethylamine is added, and the mixture is cooled to 0°C.

-

Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound. A similar procedure for the 8-bromo isomer reported a yield of 95%.[2]

Derivatization of the Scaffold: A Gateway to Chemical Diversity

The bromine atom at the 6-position of the scaffold is a key functional group that enables a wide range of derivatization reactions, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a diverse array of substituents, which is crucial for exploring the structure-activity relationship (SAR) of drug candidates.

Workflow for Scaffold Derivatization

Caption: Key derivatization reactions of the scaffold.

Experimental Protocols for Derivatization

1. Suzuki-Miyaura Coupling for C-C Bond Formation

-

General Procedure: To a degassed mixture of this compound, an appropriate aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 110°C.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired 6-aryl- or 6-heteroaryl-3,4-dihydroisoquinoline derivative.

2. Buchwald-Hartwig Amination for C-N Bond Formation

-

General Procedure: A mixture of this compound, the desired amine or amide (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.5 equivalents) is dissolved in a dry, degassed solvent (e.g., toluene or dioxane).

-

The reaction mixture is heated under an inert atmosphere at a temperature ranging from 80°C to 120°C until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography to afford the 6-amino- or 6-amido-3,4-dihydroisoquinoline derivative.

Application in Drug Discovery: Potent Inhibitors of the STING Signaling Pathway

A recent breakthrough has highlighted the potential of the 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold in the development of inhibitors for the Stimulator of Interferon Genes (STING) pathway.[3] Overactivation of the STING pathway is implicated in various autoimmune and autoinflammatory diseases, making it an attractive therapeutic target.

The STING Signaling Pathway

The cGAS-STING pathway is a crucial component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage.

Caption: Simplified diagram of the cGAS-STING signaling pathway and the point of intervention for 3,4-dihydroisoquinoline-2(1H)-carboxamide inhibitors.

Structure-Activity Relationship (SAR) and Quantitative Data

Extensive SAR studies on the 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold have led to the identification of potent STING inhibitors.[3] The derivatization at the 6-position, accessible from the bromo-scaffold, is a key area for SAR exploration.

| Compound ID | Scaffold | R Group (at 6-position) | hSTING IC₅₀ (nM) | mSTING IC₅₀ (nM) |

| 5c | 3,4-dihydroisoquinoline-2(1H)-carboxamide | (Structure not fully disclosed in abstract) | 44 | 32 |

Table 1: In vitro activity of a lead 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitor.[3]

The data for compound 5c demonstrates that derivatives of this scaffold can potently inhibit both human and mouse STING with nanomolar efficacy. This highlights the therapeutic potential of this compound class.

Experimental Protocols for Biological Evaluation

1. STING Reporter Gene Assay

-

Cell Line: THP-1 dual reporter cells (or other suitable cell lines) expressing a luciferase reporter gene under the control of an IFN-stimulated response element (ISRE).

-

Procedure:

-

Seed the reporter cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of the test compounds (derived from the 6-bromo scaffold) for a specified duration.

-

Stimulate the cells with a STING agonist (e.g., cGAMP) to activate the pathway.

-

After incubation, measure the luciferase activity using a luminometer.

-

-

Data Analysis: Calculate the percent inhibition of the STING-mediated reporter gene expression for each compound concentration and determine the IC₅₀ value.

2. Phospho-STING and Phospho-TBK1 Western Blotting

-

Objective: To determine if the compounds inhibit the phosphorylation of STING and its downstream kinase TBK1.

-

Procedure:

-

Treat cells (e.g., THP-1 monocytes) with the test compounds for a defined period.

-

Stimulate the cells with a STING agonist.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated STING (p-STING), total STING, phosphorylated TBK1 (p-TBK1), and total TBK1.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

-

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein and assess the inhibitory effect of the compounds.

Conclusion

This compound is a highly valuable and versatile scaffold in modern drug discovery. Its straightforward synthesis and the reactivity of the bromine atom at the 6-position provide a robust platform for the generation of diverse compound libraries. The recent identification of potent 3,4-dihydroisoquinoline-2(1H)-carboxamide-based STING inhibitors underscores the significant potential of this scaffold in developing novel therapeutics for inflammatory and autoimmune diseases. The detailed synthetic and biological protocols provided in this guide offer a solid foundation for researchers to further explore the potential of this promising molecular framework.

References

- 1. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 2. TERT-BUTYL 8-BROMO-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE | 893566-75-1 [chemicalbook.com]

- 3. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of "Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate" from 6-bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis involves the protection of the secondary amine of 6-bromo-1,2,3,4-tetrahydroisoquinoline using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction, commonly known as Boc protection, is a fundamental transformation in organic synthesis, yielding the N-Boc protected product in high yield.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the secondary amine of 6-bromo-1,2,3,4-tetrahydroisoquinoline on one of the carbonyl carbons of di-tert-butyl dicarbonate. Triethylamine acts as a base to neutralize the resulting acidic proton.

Caption: Reaction scheme for the Boc protection of 6-bromo-1,2,3,4-tetrahydroisoquinoline.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (g) | Amount (mmol) | Yield (%) | Purity (%) |

| 6-bromo-1,2,3,4-tetrahydroisoquinoline | 212.09 | 1.0 | 25.00 | 117.88 | - | >98 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.0 | 25.73 | 117.88 | - | - |

| Triethylamine (TEA) | 101.19 | 2.0 | 23.88 | 236.00 | - | - |

| This compound | 312.21 | - | 35.00 | 112.10 | 95 | >97 |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents

-

6-bromo-1,2,3,4-tetrahydroisoquinoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Citric acid solution (1 M)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure

-

Reaction Setup: To a 300 mL round-bottom flask, add 6-bromo-1,2,3,4-tetrahydroisoquinoline (25.00 g, 117.88 mmol) and anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (TEA, 32.83 mL, 236.00 mmol) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 25.73 g, 117.88 mmol) in DCM to the reaction mixture dropwise at 0 °C.

-

Reaction: Stir the reaction mixture continuously for 30 minutes at room temperature.

-

Quenching: Upon completion of the reaction (monitored by TLC), quench the reaction by adding a citric acid solution.

-

Extraction: Transfer the mixture to a separatory funnel and perform a layering operation. The organic layer was washed with saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1, v/v) as the eluent to afford the pure product.[1]

Experimental Workflow

The following diagram illustrates the workflow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Suzuki Coupling of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The synthesis of 6-aryl substituted THIQ derivatives via Suzuki-Miyaura cross-coupling offers a versatile and efficient method for generating libraries of novel compounds for drug discovery. The target molecule, Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, serves as a key building block, with the bromo group at the 6-position providing a reactive handle for the introduction of various aryl and heteroaryl moieties.

The resulting 6-aryl-3,4-dihydroisoquinoline derivatives are of significant interest in drug development, particularly as inhibitors of Rho-associated protein kinase (ROCK).[3] The Rho/ROCK signaling pathway is a critical regulator of cellular processes such as cytoskeletal dynamics and cell contraction.[4][5] Dysregulation of this pathway is implicated in various pathologies, including glaucoma, where it contributes to increased intraocular pressure (IOP) by affecting the trabecular meshwork.[6][7] ROCK inhibitors bearing the 6-aryl-tetrahydroisoquinoline scaffold have shown promise in preclinical studies for glaucoma by increasing aqueous humor outflow, thus lowering IOP.[3][8] Beyond glaucoma, these scaffolds are also explored for their potential in treating hypertension, cancer, and multiple sclerosis.[3]

General Reaction Scheme